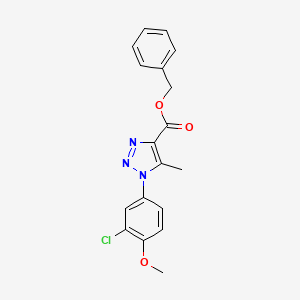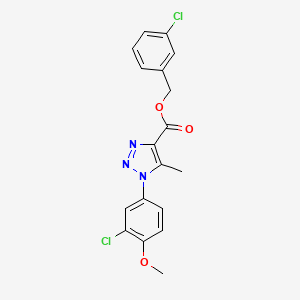![molecular formula C19H23FN2OS B6563084 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide CAS No. 923220-41-1](/img/structure/B6563084.png)
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a thiazole ring (a type of heterocyclic compound), a fluorophenyl group (a phenyl ring with a fluorine atom), and a cyclohexanecarboxamide group (a cyclohexane ring attached to a carboxamide group). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The fluorophenyl group can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide has been studied for its potential to act as an inhibitor of certain enzymes, such as protein kinases, and to modulate certain cellular processes. It has been found to have anti-inflammatory and anti-cancer activities, as well as the potential to act as a neuroprotective agent. Additionally, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain.
Mechanism of Action
Target of Action
The primary targets of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide are the Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound acts as a triple-acting agonist for PPARα, -γ, and -δ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in the expression of specific genes .
Biochemical Pathways
Upon activation, PPARs regulate several biochemical pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular function and overall physiology .
Result of Action
The activation of PPARs by this compound can lead to a variety of cellular effects. These may include changes in lipid and glucose metabolism, modulation of inflammatory responses, and regulation of cell growth and differentiation .
Advantages and Limitations for Lab Experiments
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a reasonably low toxicity. Additionally, it has been found to be relatively stable in solution and can be stored for long periods of time. However, this compound has some limitations for use in laboratory experiments. It is not soluble in water, and it can be difficult to obtain a pure sample of the compound. Additionally, the compound can be difficult to handle due to its volatile nature.
Future Directions
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide has a wide range of potential future applications. It has been found to possess anti-inflammatory and anti-cancer activities, as well as the potential to act as a neuroprotective agent. Additionally, this compound has been found to modulate acetylcholine levels in the brain, which could be useful in the treatment of cognitive and behavioral disorders. Additionally, this compound could be used to develop novel drugs for the treatment of a variety of diseases. Finally, this compound could be used in the development of new diagnostic tools and biomarkers.
Synthesis Methods
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-4-methylthiazole with 3-fluorophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction product is then reacted with cyclohexanecarboxylic acid in the presence of a base such as sodium hydroxide, which yields this compound as a white solid. The solid can then be purified and recrystallized to obtain a pure sample of this compound.
Safety and Hazards
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c1-13-17(10-11-21-18(23)14-6-3-2-4-7-14)24-19(22-13)15-8-5-9-16(20)12-15/h5,8-9,12,14H,2-4,6-7,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYVVMTUZSIXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6563016.png)
![benzyl 2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6563017.png)
![{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6563023.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6563026.png)


![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6563051.png)
![2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6563054.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6563060.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B6563068.png)
![N-cyclohexyl-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B6563075.png)
![2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6563076.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B6563092.png)
![8-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6563107.png)
